molecular formula C9H11BrClNO2 B3006647 (6-bromo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol hydrochloride CAS No. 2219380-18-2

(6-bromo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol hydrochloride

Cat. No. B3006647
CAS RN: 2219380-18-2
M. Wt: 280.55
InChI Key: GSTZTWKNZWGNFS-UHFFFAOYSA-N
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Description

The compound "(6-bromo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol hydrochloride" is a derivative of the 1,4-benzoxazin-2-yl)methanol family, which is a class of organic compounds known for their diverse chemical and biological properties. These compounds are characterized by a benzoxazine core, a heterocyclic structure that contains both oxygen and nitrogen atoms within a fused benzene ring system. The presence of a bromine atom and a methanol group in the compound suggests potential reactivity and utility in various chemical transformations.

Synthesis Analysis

The synthesis of related (3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol derivatives has been reported to be efficiently carried out in a metal catalyst-free and one-pot manner. According to the study , these derivatives can be synthesized by reacting 2-aminophenols with (±)-epichlorohydrin in the presence of NaOH in water at room temperature. This method is notable for its high regioselectivity and good substrate scope, allowing for the production of both N-substituted and N-unsubstituted products. Although the specific compound is not directly synthesized in the provided papers, the methods described could potentially be adapted for its synthesis by incorporating a bromine source and appropriate protective groups.

Molecular Structure Analysis

The molecular structure of benzoxazin derivatives is characterized by a 3,4-dihydro-2H-1,4-benzoxazin ring. This structure is likely to influence the chemical reactivity and physical properties of the compound. The presence of the bromine atom at the 6-position could be pivotal for further functionalization through nucleophilic substitution reactions. The methanol group may also play a role in the solubility and potential for further chemical modifications.

Chemical Reactions Analysis

The chemical reactivity of benzoxazin derivatives can be quite diverse. For instance, the etherification of benzyl alcohols to produce methyl or ethyl ethers using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide in methanol or ethanol is a chemoselective process . This suggests that the methanol group in the compound of interest could potentially undergo similar etherification reactions under the right conditions. Additionally, the bromine atom in the compound could participate in various substitution reactions, potentially leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "(6-bromo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol hydrochloride" are not detailed in the provided papers, we can infer some general characteristics based on the structure and known properties of similar compounds. The benzoxazin ring system is likely to confer a degree of rigidity to the molecule, affecting its conformational stability. The bromine atom could increase the molecular weight and influence the compound's boiling and melting points. The hydroxyl group may contribute to the compound's solubility in polar solvents and its potential to form hydrogen bonds.

Scientific Research Applications

Synthesis and Biological Studies

  • Triazolo-/Thiadiazolo-Benzoxazines Synthesis : Compounds synthesized through various reactions including cyclization and condensation, demonstrated antibacterial activities against Gram-positive and Gram-negative bacteria (Dabholkar & Gavande, 2012).

Photopolymerization and Polymerization Applications

  • Methacryloyl-Functional Benzoxazines : Developed for photopolymerization and thermally activated polymerization, these novel benzoxazines have potential applications in material science (Jin, Agag, Yagcı, & Ishida, 2011).

Neuroprotective Activity

  • Neuroprotective 8-Alkylamino-1,4-Benzoxazines : Exhibiting significant neuroprotective effects in models of brain damage, these compounds show promise in neurological research (Largeron et al., 2001).

Fuel Cell Technology

  • Sulfonic Acid-Containing Polybenzoxazine : Designed for direct methanol fuel cells, these materials demonstrate high proton conductivity and low methanol permeability, indicating their utility in energy conversion devices (Yao et al., 2014).

Green Synthesis Applications

  • Catalyst-Free Synthesis of Benzoxazine Derivatives : Demonstrating a metal catalyst-free method for synthesizing benzoxazine derivatives, this research contributes to environmentally friendly chemical synthesis (Singh et al., 2015).

Chemical Synthesis

  • Total Synthesis of Natural Products : Highlighting the synthesis of biologically active natural products starting from benzoxazine derivatives, this study contributes to the field of organic synthesis and drug discovery (Akbaba et al., 2010).

Structural Analysis and Potential Agents

  • Benzoxazine-Fused Triazoles as Diuretic Agents : The crystal structures of these compounds were analyzed, contributing to the development of potential diuretic agents (Ravikumar et al., 2012).

Safety and Hazards

The compound has several hazard statements associated with it: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(6-bromo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2.ClH/c10-6-1-2-9-8(3-6)11-4-7(5-12)13-9;/h1-3,7,11-12H,4-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTZTWKNZWGNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(N1)C=C(C=C2)Br)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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